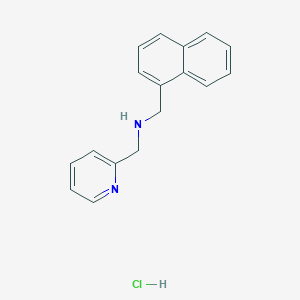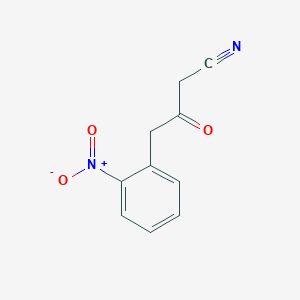
(1-naphthylmethyl)(2-pyridinylmethyl)amine hydrochloride
Descripción general
Descripción
(1-naphthylmethyl)(2-pyridinylmethyl)amine hydrochloride, also known as NAP, is a compound that has been widely studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (1-naphthylmethyl)(2-pyridinylmethyl)amine hydrochloride is not fully understood, but it is believed to involve the activation of the protein kinase C (PKC) pathway. PKC is a family of enzymes that play a crucial role in cell signaling and regulation. (1-naphthylmethyl)(2-pyridinylmethyl)amine hydrochloride has been shown to activate PKC, which in turn activates various downstream signaling pathways that lead to neuroprotection, neuroinflammation, and cancer cell apoptosis.
Biochemical and Physiological Effects:
(1-naphthylmethyl)(2-pyridinylmethyl)amine hydrochloride has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the levels of antioxidants in the body, reduce inflammation, and improve cognitive function. (1-naphthylmethyl)(2-pyridinylmethyl)amine hydrochloride has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (1-naphthylmethyl)(2-pyridinylmethyl)amine hydrochloride is that it is a relatively stable compound that can be easily synthesized and purified. It is also soluble in water and ethanol, making it easy to work with in lab experiments. However, one of the limitations of (1-naphthylmethyl)(2-pyridinylmethyl)amine hydrochloride is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are many potential future directions for the study of (1-naphthylmethyl)(2-pyridinylmethyl)amine hydrochloride. One possible direction is the development of new therapeutic applications for (1-naphthylmethyl)(2-pyridinylmethyl)amine hydrochloride in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another possible direction is the study of the effects of (1-naphthylmethyl)(2-pyridinylmethyl)amine hydrochloride on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of (1-naphthylmethyl)(2-pyridinylmethyl)amine hydrochloride and its potential applications in cancer treatment.
Aplicaciones Científicas De Investigación
(1-naphthylmethyl)(2-pyridinylmethyl)amine hydrochloride has been studied extensively for its potential therapeutic applications in various fields such as neuroprotection, neuroinflammation, and cancer treatment. In neuroprotection, (1-naphthylmethyl)(2-pyridinylmethyl)amine hydrochloride has been shown to protect neurons from damage caused by oxidative stress and inflammation. In neuroinflammation, (1-naphthylmethyl)(2-pyridinylmethyl)amine hydrochloride has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In cancer treatment, (1-naphthylmethyl)(2-pyridinylmethyl)amine hydrochloride has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
1-naphthalen-1-yl-N-(pyridin-2-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2.ClH/c1-2-10-17-14(6-1)7-5-8-15(17)12-18-13-16-9-3-4-11-19-16;/h1-11,18H,12-13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNJIEURBHPDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCC3=CC=CC=N3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-naphthalen-1-yl-N-(pyridin-2-ylmethyl)methanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dichloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4177242.png)
![10-[({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-10H-phenothiazine](/img/structure/B4177255.png)
![methyl 4-(1,3-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzoate](/img/structure/B4177268.png)
amino]benzamide](/img/structure/B4177274.png)
![5-(4-chlorophenyl)-7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4177277.png)

![ethyl 1'-allyl-2-amino-2',4'-dioxo-1',4'-dihydro-2'H-spiro[chromene-4,3'-chromeno[4,3-b]pyrrole]-3-carboxylate](/img/structure/B4177304.png)
![3,5-dimethoxy-N-{[1-(3-pyridinylsulfonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B4177307.png)

![7-(2-fluorophenyl)-5-(4-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4177311.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B4177319.png)
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-isopropylphenyl)propanamide](/img/structure/B4177328.png)
![N-{1-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B4177335.png)
![N-{1-[4-allyl-5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methoxybenzamide](/img/structure/B4177347.png)